molecular formula C11H12O5 B046132 2-(2-Formyl-6-methoxyphenoxy)propanoic acid CAS No. 590395-57-6

2-(2-Formyl-6-methoxyphenoxy)propanoic acid

Cat. No. B046132
M. Wt: 224.21 g/mol
InChI Key: DXXCAUDRFSLKGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid and its related compounds involves various chemical reactions. A notable method includes the catalytic ethynylation of aromatic compounds, followed by regioselective addition and carbonylation reactions. This approach provides a practical and efficient route to produce this compound and its analogs, highlighting its significance in synthetic organic chemistry (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).

Molecular Structure Analysis

The molecular structure of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid has been elucidated through crystallographic studies, revealing its complex interactions and conformational details. These studies show that the compound can form centrosymmetric hydrogen-bonded cyclic dimers, which are non-planar. Additionally, the free acid and its complexes retain a similar essential conformation, although variations exist depending on the nature of the complex formed (O'reilly, Smith, Kennard, & Mak, 1987).

Chemical Reactions and Properties

The chemical reactivity of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid includes its ability to form various complexes with metals, demonstrating its potential as a ligand in coordination chemistry. The acid forms complexes with distinct geometries, which is indicative of its versatile coordination behavior. The formation of these complexes is crucial for understanding the chemical properties and reactivity of this compound in different environments (O'reilly et al., 1987).

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and showed significant antimicrobial activities against several strains of microbes (Noolvi et al., 2016).

Anti-Mycobacterial Agents

  • Phenoxy acetic acid derivatives, including 2-(4-formyl-2-methoxyphenoxy) acetic acid, were evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis (Yar et al., 2006).

Anti-Inflammatory Activities

  • New phenolic compounds including derivatives of 2-{[3-(3,4-dihydroxyphenyl)propanoyl]oxy} propanoic acid were isolated from Eucommia ulmoides Oliv. leaves and showed modest inhibitory activities on LPS-induced NO production in macrophage cells, suggesting anti-inflammatory effects (Ren et al., 2021).

Food Safety Analysis

  • A method was developed for the determination of sodium 2-(4-methoxyphenoxy) propanoate in foods, highlighting its importance in food safety and regulation (Jian-min, 2014).

Molecular Studies and Docking

  • Quantum mechanical and spectroscopic studies were conducted on a similar compound, (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid, providing insights into its molecular properties and potential docking applications (Sakthivel et al., 2018).

Biolabels Synthesis

  • A novel fluorescent biolabel was synthesized starting from 3-(4-hydroxyphenyl)propanoic acid, demonstrating the potential of these compounds in biolabeling and imaging applications (Briggs et al., 2002).

Polybenzoxazine Synthesis

  • Phloretic acid, a derivative of 3-(4-hydroxyphenyl)propanoic acid, was used in the synthesis of polybenzoxazine, indicating its utility in materials science and polymer chemistry (Trejo-Machin et al., 2017).

properties

IUPAC Name

2-(2-formyl-6-methoxyphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-7(11(13)14)16-10-8(6-12)4-3-5-9(10)15-2/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXCAUDRFSLKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=CC=C1OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397086
Record name 2-(2-formyl-6-methoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Formyl-6-methoxyphenoxy)propanoic acid

CAS RN

590395-57-6
Record name 2-(2-formyl-6-methoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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